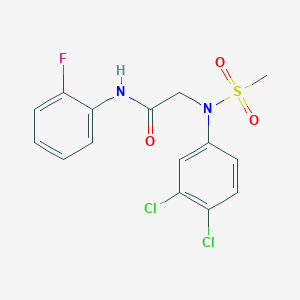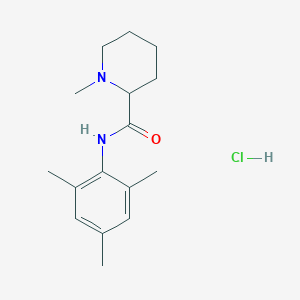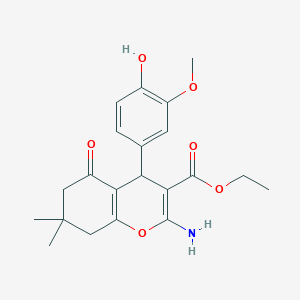![molecular formula C24H18ClNO2 B4896990 N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide, also known as AH7614, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and exhibits a unique mechanism of action that makes it a promising candidate for drug development.
Mécanisme D'action
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide exerts its pharmacological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide is also highly selective in its pharmacological effects, which reduces the risk of off-target effects. However, N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Another potential application is in the treatment of cancer. N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, further research is needed to optimize the pharmacological properties of N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide, such as its solubility and bioavailability, to improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-1-naphthaldehyde in the presence of a base to form the corresponding benzaldehyde. The benzaldehyde is then reacted with N-(2-hydroxyethyl)aniline in the presence of a catalyst to yield N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2/c25-20-13-7-6-12-19(20)23(26-24(28)17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCZVOWWUGACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-chlorophenyl)(2-hydroxynaphth-1-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)


![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)